1,4-Dioxaspiro[4.5]decan-2-one chemical properties
1,4-Dioxaspiro[4.5]decan-2-one chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 1,4-Dioxaspiro[4.5]decan-2-one
For the attention of researchers, scientists, and professionals in drug development, this document serves as a comprehensive technical guide on the chemical properties, synthesis, and reactivity of 1,4-Dioxaspiro[4.5]decan-2-one. As a Senior Application Scientist, the following narrative is structured to provide not just data, but actionable insights grounded in established chemical principles.
1,4-Dioxaspiro[4.5]decan-2-one (CAS No. 4423-79-4) is a heterocyclic organic compound featuring a unique spirocyclic architecture.[1][2] This structure unites a five-membered dioxolanone ring (a type of lactone) with a six-membered cyclohexane ring, where the spiro-carbon is also part of a ketal linkage. This arrangement is not merely a structural curiosity; it imparts a specific combination of reactivity and stability that makes it a valuable building block in modern organic synthesis.
The rigid, three-dimensional framework of the spirocycle is particularly sought after in medicinal chemistry for the synthesis of novel therapeutics.[3] It allows for the precise spatial orientation of pharmacophoric groups, which can lead to high-affinity interactions with biological targets such as receptors and enzymes.[3] The inherent functionalities—a reactive lactone and a stable ketal protecting group—offer a versatile platform for constructing complex molecular frameworks for pharmaceuticals and other specialty chemicals.[4]
Synthesis and Mechanistic Considerations
The synthesis of spirocyclic lactones is an active area of research, with various methods developed to construct the core C-C and C-O bonds efficiently.[5] While complex, multi-step syntheses exist, a common and illustrative approach for 1,4-Dioxaspiro[4.5]decan-2-one involves the reaction of a cyclohexanone precursor with a suitable C2-bifunctional reagent.
A foundational method involves the acid-catalyzed reaction between cyclohexanone and glycolic acid. This reaction proceeds through two key transformations occurring in concert: ketal formation and esterification (lactonization). The ketal is formed between the cyclohexanone carbonyl and the hydroxyl group of glycolic acid, while the lactone is formed by the intramolecular esterification between the same hydroxyl group and the carboxylic acid moiety. This process is typically driven to completion by the removal of water.
Caption: Synthesis of 1,4-Dioxaspiro[4.5]decan-2-one.
Experimental Protocol: Synthesis from Cyclohexanone and Glycolic Acid
This protocol describes a representative procedure for the laboratory-scale synthesis.
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Apparatus Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap, a reflux condenser, and a magnetic stir bar.
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Charging Reactants: To the flask, add cyclohexanone (1.0 eq.), glycolic acid (1.1 eq.), a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq.), and toluene (approx. 100 mL).
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Reaction: Heat the mixture to reflux. Toluene forms an azeotrope with water, which is collected in the Dean-Stark trap, driving the equilibrium towards product formation. Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete within 4-6 hours.
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Workup: Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), water, and finally, brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield pure 1,4-Dioxaspiro[4.5]decan-2-one.
Physicochemical and Spectroscopic Properties
The physical and spectral characteristics of 1,4-Dioxaspiro[4.5]decan-2-one are fundamental to its identification and application.
Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂O₃ | [1][2] |
| Molar Mass | 156.18 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Melting Point | 32-35 °C (lit.) | [1] |
| Boiling Point | 70 °C at 0.5 mmHg (lit.) | [1] |
| Density | ~1.089 g/cm³ (estimate) | [1] |
| CAS Number | 4423-79-4 | [2] |
Spectroscopic Analysis
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Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong absorption band is observed around 1750-1780 cm⁻¹ , which is characteristic of the C=O stretch in a five-membered ring lactone. Additional strong bands in the 1100-1250 cm⁻¹ region correspond to the C-O stretching vibrations of the ester and the ketal moieties.[2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum will show a complex multiplet for the 10 protons of the cyclohexane ring. A characteristic singlet or AB quartet will appear for the two protons on the dioxolanone ring (at the C-3 position), typically in the range of 4.0-4.5 ppm.
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¹³C NMR: The spectrum will display distinct signals for the eight carbon atoms. Key resonances include the carbonyl carbon of the lactone (δ ≈ 170-175 ppm), the spiro-carbon of the ketal (δ ≈ 100-110 ppm), and the methylene carbon adjacent to the ester oxygen (δ ≈ 60-70 ppm).
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Mass Spectrometry (MS): In GC-MS analysis, the molecular ion peak (M⁺) would be observed at m/z = 156. Common fragmentation patterns would involve the loss of CO₂ (m/z = 112) or cleavage of the dioxolanone ring. Key fragment ions reported include m/z values of 113, 98, and 55.[2]
Reactivity and Strategic Applications
The utility of 1,4-Dioxaspiro[4.5]decan-2-one in drug development stems from its predictable reactivity, which allows for its strategic incorporation into larger, more complex molecules.
Caption: Key reactivity sites of 1,4-Dioxaspiro[4.5]decan-2-one.
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Lactone Ring Opening: The ester linkage is susceptible to nucleophilic attack. This is the primary mode of reactivity for derivatization.
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Hydrolysis: Treatment with aqueous base (e.g., NaOH) followed by acidification will hydrolyze the lactone to yield the corresponding hydroxy acid (2-hydroxy-2-(1-hydroxycyclohexyl)acetic acid).
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Aminolysis: Reaction with primary or secondary amines opens the lactone to form stable hydroxy amides. This is a highly valuable transformation for linking the spirocyclic core to other molecular fragments in drug synthesis.
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Ketal as a Protecting Group: The ethylene ketal is stable under neutral and basic conditions, making it an excellent protecting group for the cyclohexanone carbonyl. This allows for selective manipulation of the lactone moiety or other parts of a larger molecule. The ketal can be readily cleaved under acidic conditions (e.g., aqueous HCl) to reveal the original ketone, providing another handle for further synthetic transformations.
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α-Carbon Functionalization: The methylene protons alpha to the lactone carbonyl are weakly acidic. Under the influence of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA), an enolate can be formed.[6][7] This enolate can then react with various electrophiles (e.g., alkyl halides, aldehydes), allowing for the introduction of substituents at the C-3 position of the dioxolanone ring, further expanding the molecular diversity accessible from this scaffold.[7]
Conclusion
1,4-Dioxaspiro[4.5]decan-2-one is a strategically important synthetic intermediate whose value lies in its unique spirocyclic structure and orthogonal reactivity. The stable ketal allows it to serve as a protected form of cyclohexanone, while the reactive lactone provides a reliable handle for chain extension and the introduction of diverse functionalities. For researchers in drug discovery, this molecule offers a rigid, three-dimensional scaffold that is ideal for exploring chemical space and designing potent, selective ligands for a range of biological targets. A thorough understanding of its synthesis, properties, and reactivity is therefore essential for leveraging its full potential in the development of next-generation therapeutics.
References
-
Jadhav, S. D., et al. (2015). One-pot C–C/C–O bond formation: synthesis of spirocyclic lactones. RSC Advances, 5(128), 105937-105941. [Link][5]
-
Stanko, A. M., & Stoltz, B. M. (2024). Asymmetric Synthesis of Spirocyclic Lactones. Synfacts, 20(10), 1053. [Link][6]
-
Burtin, G., et al. (1997). Synthesis of a novel spirocyclic lactone in a potential route to squalestatin 1. Journal of the Chemical Society, Perkin Transactions 1, (18), 2577-2582. [Link][8]
-
Stanko, A. M., et al. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. Organic Letters, 26(32), 6793-6797. [Link][7]
-
ChemBK. (2024). 1,4-dioxaspiro(4.5)decan-2-one. ChemBK. [Link][1]
-
D'hooghe, M., & De Kimpe, N. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 26(16), 4986. [Link][9]
-
National Center for Biotechnology Information. (n.d.). 1,4-Dioxaspiro(4.5)decan-2-one. PubChem Compound Database. [Link][2]
-
Global Info Research. (n.d.). The Role of 1,4-Dioxaspiro[4.5]decane-2-methanol in Modern Organic Synthesis. [Link][4]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of (R)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde in Diverse Research Fields. [Link][10]
Sources
- 1. chembk.com [chembk.com]
- 2. 1,4-Dioxaspiro(4.5)decan-2-one | C8H12O3 | CID 544223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. One-pot C–C/C–O bond formation: synthesis of spirocyclic lactones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of a novel spirocyclic lactone in a potential route to squalestatin 1 | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. nbinno.com [nbinno.com]
